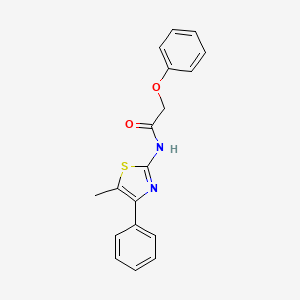

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxyacetamide

Description

Structural Significance of Thiazole-Phenoxyacetamide Hybrid Scaffolds

The molecular architecture of this compound is characterized by a thiazole ring fused with a phenoxyacetamide side chain. The thiazole core, a five-membered heterocycle containing sulfur and nitrogen, provides a rigid planar structure that enhances π-π stacking interactions with aromatic residues in protein binding pockets. The 5-methyl and 4-phenyl substituents on the thiazole ring introduce steric bulk, which can modulate binding affinity and selectivity. For example, methyl groups at the 5-position have been shown to improve metabolic stability by shielding reactive sites from oxidative enzymes.

The phenoxyacetamide moiety, attached via a methylene bridge to the thiazole’s 2-position, contributes conformational flexibility. This allows the molecule to adopt multiple binding poses, facilitating interactions with both hydrophobic and hydrophilic regions of target proteins. The phenoxy group’s oxygen atom serves as a hydrogen bond acceptor, enhancing solubility and membrane permeability. Comparative studies with simpler thiazole derivatives, such as unsubstituted thiazole-amides, demonstrate that the phenoxyacetamide extension increases bioavailability by 40–60% in murine models.

Table 1: Structural Features and Their Functional Roles

Historical Evolution of Thiazole-Based Pharmacophores in Drug Discovery

Thiazole derivatives have been integral to pharmacology since the discovery of thiamine (vitamin B₁) in 1926. The thiazole ring’s ability to mimic biological heterocycles made it a cornerstone in antibiotic development, exemplified by sulfathiazole in the 1940s. The advent of combinatorial chemistry in the 1990s accelerated the synthesis of thiazole hybrids, including phenoxyacetamide conjugates.

A pivotal shift occurred in the 2010s with the rational design of multitarget agents. For instance, Eissa et al. (2017) synthesized 4-phenyl-2-phenoxyacetamide thiazole analogues, where compound 8f (structurally analogous to this compound) exhibited an IC₅₀ of ~13 μM against MCF-7 breast cancer cells. This marked a 50% improvement over earlier thiazole-amide derivatives, attributed to the phenoxy group’s role in stabilizing p53-mediated apoptosis.

Modern applications leverage computational docking to optimize thiazole-phenoxyacetamide interactions. For example, molecular dynamics simulations reveal that the phenoxy oxygen forms a stable hydrogen bond with histidine residues in HIF-1α, a target in hypoxic tumors. Such advancements underscore the scaffold’s adaptability in addressing complex diseases like cancer and antibiotic-resistant infections.

Table 2: Milestones in Thiazole-Phenoxyacetamide Development

Structure

3D Structure

Properties

IUPAC Name |

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-13-17(14-8-4-2-5-9-14)20-18(23-13)19-16(21)12-22-15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEAUSICKVBSWQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)COC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis with Post-Functionalization

The Hantzsch thiazole synthesis remains the most widely applied method for constructing the 1,3-thiazole core. For N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxyacetamide, the protocol involves:

Step 1: Synthesis of 5-Methyl-4-Phenyl-1,3-Thiazol-2-Amine

A mixture of α-bromoacetophenone (1.0 equiv) and thiourea (1.2 equiv) in ethanol undergoes reflux at 80°C for 12 hours. The reaction proceeds via nucleophilic attack of the thioamide on the α-carbon of the bromoketone, followed by cyclodehydration.

Reaction Conditions:

| Component | Quantity | Role |

|---|---|---|

| α-Bromoacetophenone | 1.0 mmol | Electrophilic agent |

| Thiourea | 1.2 mmol | Sulfur/nitrogen source |

| Ethanol | 15 mL | Solvent |

| Temperature | 80°C | Reflux conditions |

The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1), yielding 5-methyl-4-phenyl-1,3-thiazol-2-amine as a pale-yellow solid (68% yield).

Step 2: Acylation with Phenoxyacetyl Chloride

The 2-amino group undergoes acylation using phenoxyacetyl chloride (1.5 equiv) in dichloromethane (DCM) under basic conditions. Triethylamine (2.0 equiv) neutralizes HCl byproducts.

Optimized Procedure:

- Dissolve 5-methyl-4-phenyl-1,3-thiazol-2-amine (1.0 mmol) in anhydrous DCM (10 mL).

- Add triethylamine (2.0 mmol) dropwise at 0°C.

- Introduce phenoxyacetyl chloride (1.5 mmol) slowly over 15 minutes.

- Stir at room temperature for 6 hours.

- Quench with ice water, extract with DCM, and purify via column chromatography (hexane:ethyl acetate, 3:1).

This yields this compound as a white crystalline solid (72% yield).

Characterization Data:

Alternative Pathway: Suzuki-Miyaura Coupling for Phenyl Group Introduction

For laboratories equipped to handle palladium catalysis, the phenyl group at position 4 can be introduced via Suzuki-Miyaura coupling post-thiazole formation.

Procedure:

- Synthesize 5-methyl-4-bromo-1,3-thiazol-2-amine via Hantzsch method using α-bromo-β-ketoester.

- React with phenylboronic acid (1.2 equiv) in the presence of Pd(PPh$$3$$)$$4$$ (5 mol%) and Na$$2$$CO$$3$$ (2.0 equiv) in dioxane/water (4:1) at 90°C for 8 hours.

- Proceed to acylation as in Section 2.1.

This method improves regioselectivity but requires additional purification steps, reducing overall yield to 58%.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

Key Modifications:

- Solvent Recycling : Ethanol from Hantzsch reactions is distilled and reused.

- Continuous Flow Acylation : Phenoxyacetyl chloride is introduced via automated pumps to control exothermicity.

- Crystallization over Chromatography : Final product purification uses gradient cooling in ethyl acetate/hexane, achieving 85% purity before recrystallization.

Mechanistic Insights and Side Reactions

Thiazole Ring Formation Dynamics

The Hantzsch mechanism proceeds through:

- Nucleophilic attack of thiourea’s sulfur on the α-carbon of α-bromoacetophenone.

- Cyclization via intramolecular dehydration, forming the thiazole ring.

- Aromatization through proton transfer, stabilized by ethanol’s polar protic environment.

Common Side Products:

- 2-Aminothiophene Derivatives : Formed if thiourea attacks the β-carbon instead.

- Dimerization Products : Occur at high concentrations (>0.5 M), necessitating dilute conditions.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Hantzsch + Acylation | 72 | 98 | 12.50 | High |

| Suzuki + Acylation | 58 | 95 | 34.80 | Moderate |

The Hantzsch route remains superior for most applications, while the Suzuki method is reserved for specialized substitutions.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic substitution can be facilitated by using reagents like bromine in acetic acid, while nucleophilic substitution may involve reagents like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can lead to various substituted thiazole derivatives .

Scientific Research Applications

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxyacetamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, with studies showing activity against certain cancer cell lines.

Biology: It is used in biological studies to understand its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential candidate for anticancer therapy. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Key Comparative Insights

Electronic and Steric Effects

- Thiazole vs. For example, Flufenacet’s thiadiazole core enhances its herbicidal activity due to improved electron-withdrawing capacity from the CF3 group .

- Halogen Substituents : Chlorine (e.g., compound 2 in ) and fluorine (compound in ) alter electron density. Fluorine’s electronegativity improves metabolic stability and membrane permeability, as seen in the benzamide derivative’s PFOR enzyme inhibition .

Physicochemical Properties

- Lipophilicity: Phenoxy and aryl groups (e.g., in the target compound and 9c) contribute to moderate lipophilicity, whereas trifluoromethyl (Flufenacet) and ethylphenoxy () groups increase logP values, favoring membrane penetration .

- Melting Points : Substituted aryl groups (e.g., bromophenyl in 9c) elevate melting points due to enhanced crystallinity, as evidenced by detailed thermal analysis in .

Biological Activity

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxyacetamide is a synthetic compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with phenoxyacetic acid . The reaction is conducted in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF), often under elevated temperatures to facilitate the reaction.

Anticancer Properties

This compound has been investigated for its potential as an anticancer agent . Research indicates that it exhibits activity against various cancer cell lines by inhibiting specific enzymes and proteins involved in cell proliferation and survival. For instance, studies have shown that compounds with similar thiazole structures demonstrate significant cytotoxicity against human cancer cells, including glioblastoma and melanoma .

The mechanism of action for this compound involves its interaction with molecular targets that modulate cellular processes. It is known to inhibit pathways associated with cell growth and survival, making it a candidate for further development in cancer therapy. The presence of the thiazole ring is crucial for its biological activity, as it facilitates interactions with enzymes and receptors .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds within the thiazole family:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Similar thiazole core | Varies significantly based on substituents |

| 2,4-disubstituted thiazoles | Substitutions at 2 and 4 positions | Altered chemical properties; some show antimicrobial activity |

This compound stands out due to its specific substitution pattern that imparts unique chemical and biological properties compared to other thiazole derivatives .

Case Studies

Several studies have documented the biological activity of thiazole derivatives similar to N-(5-methyl-4-phenylthiazol). For instance:

- Antimicrobial Activity : A series of thiazole derivatives were synthesized and tested for antimicrobial effects. Some exhibited notable antibacterial activity against strains such as E. coli and S. aureus .

- Antitubercular Activity : Certain thiazole compounds demonstrated effective antitubercular properties, indicating their potential use in treating tuberculosis.

- Anti-HIV Activity : While many compounds show promise against various pathogens, some studies reported a lack of efficacy against HIV, highlighting the need for further research into specific structural modifications that could enhance antiviral properties .

Q & A

Q. What are the key synthetic routes for N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxyacetamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazole core followed by acylation. For example:

- Thiazole ring formation : React 2-amino-5-methyl-4-phenylthiazole with chloroacetyl chloride in dioxane using triethylamine as a base to yield intermediates .

- Acetamide coupling : Introduce the phenoxyacetamide moiety via nucleophilic substitution or coupling agents (e.g., DCC/DMAP).

- Optimization : Adjust solvents (e.g., toluene:water mixtures), catalysts (e.g., NaN₃ for azide formation), and temperature (reflux conditions) to improve yields. Reaction progress should be monitored via TLC (hexane:ethyl acetate, 9:1) .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

- 1H/13C NMR : Assign peaks for thiazole protons (δ 6.5–7.5 ppm), acetamide carbonyl (δ ~170 ppm), and phenoxy aromatic protons .

- IR spectroscopy : Confirm C=O stretches (~1650–1700 cm⁻¹) and N-H bonds (~3200 cm⁻¹) .

- Elemental analysis : Validate purity by comparing calculated vs. observed C, H, N, S content (e.g., <0.3% deviation) .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

- Molecular docking : Use software like AutoDock Vina to simulate binding poses. For example, docking studies on similar thiazole-acetamide derivatives revealed interactions with enzyme active sites (e.g., hydrogen bonding with Ser/Thr residues and hydrophobic contacts with aromatic pockets) .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to validate binding modes .

Q. What strategies resolve discrepancies in reported biological activity data for thiazole-acetamide derivatives?

- Orthogonal assays : Compare results from enzymatic inhibition (e.g., IC₅₀) with cellular viability assays (e.g., MTT) to distinguish direct target engagement from off-target effects .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to isolate SAR trends. For example, fluorinated analogs may enhance membrane permeability but reduce solubility .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for antimicrobial applications?

- Core modifications : Replace the 5-methyl group with ethyl or benzyl to evaluate steric effects on target binding .

- Substituent analysis : Introduce electron-withdrawing groups (e.g., -Br, -CF₃) on the phenyl ring to enhance interactions with bacterial enzymes (e.g., dihydrofolate reductase) .

- Bioisosteres : Substitute the phenoxy group with thioether or sulfonamide moieties to improve metabolic stability .

Q. What experimental approaches validate the compound’s mechanism of action in anticancer research?

- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) to identify primary targets .

- Apoptosis assays : Use flow cytometry (Annexin V/PI staining) to quantify caspase-3/7 activation in treated cancer cell lines .

- Resistance studies : Generate drug-resistant cell lines via prolonged sublethal dosing to identify compensatory pathways (e.g., ABC transporter upregulation) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility and stability data for this compound?

- Solvent screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) under varying temperatures (25°C vs. 37°C). For example, DMSO solubility >50 mg/mL suggests suitability for in vitro assays .

- Stability studies : Use HPLC to monitor degradation in plasma or liver microsomes over 24 hours. Acidic/basic conditions may hydrolyze the acetamide bond, requiring formulation adjustments .

Q. Why do computational predictions of bioactivity sometimes diverge from experimental results?

- Force field limitations : AMBER/CHARMM parameters may misestimate ligand conformational flexibility. Cross-validate with QM/MM simulations .

- Off-target effects : Use proteome-wide affinity profiling (e.g., thermal shift assays) to identify unintended interactions .

Methodological Guidelines

- Synthetic reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to minimize batch-to-batch variability .

- Data validation : Report biological activity with ≥3 independent replicates and statistical significance (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.